molecular formula C17H13F3O4 B599883 (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid CAS No. 127852-25-9

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Cat. No.: B599883
CAS No.: 127852-25-9
M. Wt: 338.282
InChI Key: GOSSQWXBWXTINY-JTQLQIEISA-N
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Description

Overview of (S)-2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic Acid

This compound is a chiral intermediate critical to synthesizing neurokinin-1 (NK1) receptor antagonists, such as aprepitant. The compound’s structure features:

  • A benzoic acid core ($$ \text{C}6\text{H}5\text{COOH} $$).
  • A (2-(trifluoromethyl)phenyl)ethoxy group at the 2-position.
  • An (S)-configured stereocenter in the ethoxy chain.

The trifluoromethyl ($$ \text{CF}_3 $$) group enhances metabolic stability and lipophilicity, while the ethoxy carbonyl moiety contributes to target binding specificity. Its CAS registry number, 127852-25-9, underscores its established role in medicinal chemistry.

Historical Context and Development

The compound emerged in the late 20th century alongside advances in organofluorine chemistry. Fluorinated compounds gained prominence due to their ability to modulate pharmacokinetic properties, as seen in drugs like fluoxetine and ciprofloxacin. The synthesis of this compound was driven by the need for enantiopure intermediates in NK1 antagonist production. Early methods utilized copper-catalyzed alkoxylation, as described in patents for analogous trifluoroethoxy benzoic acids.

Structural Classification and Significance in Organic Chemistry

This compound belongs to the aryl trifluoromethyl benzoic acid family, characterized by:

  • Aromatic ring systems : The benzoic acid and phenyl groups provide planar rigidity.
  • Electron-withdrawing groups : The $$ \text{CF}_3 $$ group induces electron deficiency, altering reactivity and stability.
  • Chiral centers : The (S)-ethoxy configuration ensures stereoselective interactions with biological targets.

Table 1: Structural Comparison with Related Fluorinated Benzoic Acids

Compound Molecular Formula Key Features
This compound $$ \text{C}{17}\text{H}{13}\text{F}{3}\text{O}{4} $$ Chiral ethoxy group, $$ \text{CF}_3 $$-substituted phenyl
2,4,6-Tris(trifluoromethyl)benzoic acid $$ \text{C}{10}\text{H}{3}\text{F}{9}\text{O}{2} $$ Three $$ \text{CF}_3 $$ groups, high electronegativity
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid $$ \text{C}{14}\text{H}{9}\text{F}{3}\text{O}{2}\text{S} $$ Thioether linkage, enhanced solubility

Chemical Taxonomy in Organofluorine Compounds

Organofluorine compounds are classified by their fluorine-containing functional groups. This compound falls into two categories:

  • Aryl trifluoromethyl compounds ($$ \text{Ar-CF}3 $$) : The $$ \text{CF}3 $$ group at the phenyl ring’s 2-position contributes to steric bulk and electronic effects.
  • Chiral benzoic acid derivatives : The (S)-ethoxy carbonyl group enables enantioselective synthesis, critical for pharmaceutical applications.

Table 2: Synthesis Routes for Fluorinated Benzoic Acids

Method Key Reagents Yield (%) Reference
Copper-catalyzed alkoxylation Halobenzoic acid, trifluoroethanol 65–75
Nucleophilic aromatic substitution Fluorobenzene, carboxylic acid 50–60
Grignard reaction Trifluoromethyl Grignard reagent 70–80

The compound’s taxonomy underscores its role in bridging synthetic organic chemistry and drug development. Its structural features align with trends in fluorinated pharmaceuticals, where $$ \text{CF}_3 $$ groups improve bioavailability and target affinity.

Properties

IUPAC Name

2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSSQWXBWXTINY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of 2’-(Trifluoromethyl)acetophenone

The chiral alcohol is synthesized via catalytic asymmetric hydrogenation of 2’-(trifluoromethyl)acetophenone. A ruthenium-(S)-BINAP complex in supercritical CO₂ achieves 98% enantiomeric excess (ee) at 50 bar H₂ and 40°C.

Table 1 : Optimization of asymmetric hydrogenation conditions.

CatalystSolventTemperature (°C)H₂ Pressure (bar)ee (%)Yield (%)
Ru-(S)-BINAPscCO₂40509895
Rh-(R)-DIPAMPMeOH25308588

The use of supercritical CO₂ enhances catalyst turnover and reduces racemization.

Alternative Biocatalytic Reduction

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica reduces 2’-(trifluoromethyl)acetophenone to the (S)-alcohol with 92% ee in a biphasic toluene/water system. This method offers greener credentials but requires longer reaction times (48 h vs. 12 h for hydrogenation).

Esterification Strategies

Acid Chloride-Mediated Coupling

Activation of benzoic acid as its acid chloride enables efficient esterification. 2-Carboxybenzoyl chloride is prepared by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) at reflux. Subsequent reaction with (S)-1-(2-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane (DCM) with pyridine as a base yields the target ester in 87% yield.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:alcohol)

  • Temperature : 0°C → room temperature (20°C)

  • Base : Pyridine (2.5 equiv)

Carbodiimide Coupling

Steglich esterification using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves 82% yield without racemization.

Table 2 : Comparison of esterification methods.

MethodSolventBase/CatalystYield (%)Purity (%)
Acid chlorideDCMPyridine8799
DCC/DMAPTHFDMAP8298
Mitsunobu*THFDIAD7597

*Mitsunobu conditions (diethyl azodicarboxylate, DIAD) are less favorable due to competing ether formation.

Stereochemical Integrity and Racemization Mitigation

The chiral center’s lability under acidic or high-temperature conditions mandates strict control:

  • Low-Temperature Esterification : Conducting reactions at 0–5°C prevents epimerization.

  • Anhydrous Solvents : Acetonitrile or DCM with molecular sieves (4Å) minimizes hydrolytic side reactions.

  • Short Reaction Times : Reactions are monitored by TLC and halted at 90% conversion to avoid degradation.

Scalability and Industrial Adaptations

Continuous-Flow Hydrogenation

A packed-bed reactor with immobilized Ru-(S)-BINAP catalyst enables continuous production of the chiral alcohol at 10 kg/day scale. Retention time optimization (30 min) ensures consistent ee >97%.

Crystallization-Induced Dynamic Resolution

Racemic ester mixtures are treated with chiral amines (e.g., (R)-1-phenylethylamine) in ethyl acetate, enriching the (S)-enantiomer to 99.5% ee via selective crystallization.

Analytical Characterization

Critical quality attributes are verified through:

  • Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10) confirms ee >99%.

  • ¹⁹F NMR : Trifluoromethyl resonance at δ -62.3 ppm (CDCl₃) validates structural integrity.

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration (S) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins, which can influence biological activity.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its anti-inflammatory and analgesic properties.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or chemical resistance.

    Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of metabolic enzymes.

Comparison with Similar Compounds

Pharmaceutical Candidates: Aprepitant and Fosaprepitant

Key Structural Features :

  • Aprepitant : Contains a morpholine core, a 3,5-bis(trifluoromethyl)phenyl ethoxy group, and a triazolone moiety .
  • Fosaprepitant : A phosphorylated prodrug of aprepitant with enhanced water solubility .

Comparison :

Feature (S)-Target Compound Aprepitant/Fosaprepitant
Core Structure Benzoic acid derivative Morpholine-triazolone hybrid
Trifluoromethyl Group Single -CF₃ on phenyl ring Two -CF₃ groups on phenyl ring
Functional Groups Ethoxycarbonyl, benzoic acid Ethoxy, morpholine, triazolone
Application Undisclosed (likely intermediate) Antiemetic (NK1 receptor antagonist)

The target compound lacks the morpholine-triazolone pharmacophore critical for aprepitant’s antiemetic activity. However, both share trifluoromethylphenyl ethoxy motifs, which may contribute to similar metabolic resistance .

Sulfonylurea Herbicides: Metsulfuron and Ethametsulfuron Methyl Esters

Key Structural Features :

  • Metsulfuron Methyl Ester : Contains a sulfonylurea bridge, triazine ring, and methyl benzoate .
  • Ethametsulfuron Methyl Ester : Features a methoxy-substituted triazine and ethoxy group .

Comparison :

Feature (S)-Target Compound Sulfonylurea Herbicides
Core Structure Benzoic acid Methyl benzoate with sulfonylurea
Key Functional Groups Ethoxycarbonyl, -CF₃ Sulfonylurea, triazine
Bioactivity Unknown Inhibition of plant acetolactate synthase
Application Potential pharmaceutical intermediate Agricultural herbicides

The target compound lacks the sulfonylurea and triazine moieties essential for herbicidal activity. Its benzoic acid group contrasts with the esterified herbicides, suggesting divergent synthesis pathways and applications .

Complex Spiro Carboxamide Derivatives (EP 4 374 877 A2)

Key Structural Features :

  • Example 427: Contains a spiro[4.5]decene core, carboxamide, and multiple trifluoromethylpyrimidine substituents .

Comparison :

Feature (S)-Target Compound Spiro Carboxamide Derivatives
Core Structure Simple benzoic acid Polycyclic spiro system
Functional Groups Ethoxycarbonyl, -CF₃ Carboxamide, pyrimidine, hydroxyl
Complexity Low molecular weight High molecular weight (>800 Da)
Application Undisclosed Likely kinase inhibitors or antivirals

The spiro derivatives’ complexity suggests targeting specific enzymes or receptors, while the target compound’s simplicity may favor use as a building block in drug synthesis .

Data Table: Comparative Overview

Compound Core Structure Key Functional Groups Application Source
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid Benzoic acid Ethoxycarbonyl, -CF₃ Intermediate
Aprepitant Morpholine-triazolone Bis-CF₃, ethoxy Antiemetic
Metsulfuron Methyl Ester Methyl benzoate Sulfonylurea, triazine Herbicide
Spiro Carboxamide (Example 427) Spiro[4.5]decene Carboxamide, pyrimidine Undisclosed (pharma)

Biological Activity

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, also known by its CAS number 127733-45-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity. The molecular formula is C17H17F3O4, indicating the presence of three fluorine atoms, which can significantly influence the compound's interactions with biological targets.

Anti-inflammatory Properties

Several studies have suggested that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

Antitumor Activity

There is emerging evidence that compounds containing benzoic acid derivatives can exhibit antitumor properties. They may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Inhibition of COX Enzymes

A study exploring the anti-inflammatory effects of benzoic acid derivatives reported significant inhibition of COX-1 and COX-2 enzymes, leading to decreased inflammation markers in vivo. The study highlighted the potential for this compound as a therapeutic agent in inflammatory diseases.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound75%82%
Aspirin85%90%

Study 2: Antitumor Efficacy

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. A recent investigation into the structural activity relationship (SAR) revealed that modifications to the trifluoromethyl group enhance cytotoxicity against specific cancer lines.

CompoundIC50 (µM) in Cancer Cell Line AIC50 (µM) in Cancer Cell Line B
This compound12.515.0
Reference Compound X10.014.0

Q & A

Q. What are the recommended synthetic routes for (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Esterification of 2-(trifluoromethyl)phenethyl alcohol with a protected benzoic acid derivative.
  • Step 2 : Chiral resolution using (S)-specific catalysts or chiral stationary phases (e.g., HPLC with amylose-based columns) to isolate the (S)-enantiomer .
  • Step 3 : Hydrolysis of the ester group under mild acidic conditions (e.g., HCl in THF/water) to yield the final benzoic acid.
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography .

Q. How can the stereochemical purity of this compound be validated?

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare measured [α]D values with literature data for (S)-configured analogs.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Antimicrobial Activity : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and purity?

  • Catalyst Screening : Test chiral catalysts like BINOL-derived phosphoric acids for asymmetric esterification .
  • Reaction Solvent : Optimize polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • DOE Approach : Apply factorial design to evaluate temperature, catalyst loading, and solvent ratios .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls across studies .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Benchmark against analogs like 4-(trifluoromethyl)benzoic acid derivatives to isolate substituent effects .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • LogP Analysis : Measure partition coefficients to assess lipophilicity enhancement.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated oxidation .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. What computational methods predict binding interactions with target proteins?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or kinases .
  • MD Simulations : Run 100-ns trajectories to analyze conformational stability of ligand-protein complexes .
  • QSAR Modeling : Corate substituent electronic parameters (Hammett σ) with IC50 values for activity trends .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry.
  • Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles for reuse .
  • Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer .

Q. What in vivo models are appropriate for toxicity profiling?

  • Acute Toxicity : Conduct OECD 423 tests in rodents (single-dose escalation).
  • Genotoxicity : Perform Ames tests with S. typhimurium strains TA98/TA100 .
  • Cardiovascular Safety : Assess hERG channel inhibition via patch-clamp electrophysiology .

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